

(2,4,6-Trichloropyrimidin-5-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,6-Trichloropyrimidin-5-yl)methanol

Cat. No.: B591515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of **(2,4,6-Trichloropyrimidin-5-yl)methanol**. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Molecular Structure and Properties

(2,4,6-Trichloropyrimidin-5-yl)methanol is a substituted pyrimidine characterized by three chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution pattern imparts distinct chemical properties that make it a versatile intermediate in organic synthesis.

Property	Value
IUPAC Name	(2,4,6-Trichloropyrimidin-5-yl)methanol
CAS Number	1260682-15-2
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂ O
Molecular Weight	213.45 g/mol
Canonical SMILES	C1(=C(N=C(N=C1Cl)Cl)Cl)CO
Physical Description	Solid (predicted)
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis

The synthesis of **(2,4,6-Trichloropyrimidin-5-yl)methanol** can be achieved in a two-step process starting from barbituric acid. The first step involves the formation of the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the desired alcohol.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures for the synthesis of the aldehyde precursor.

Materials:

- Barbituric acid
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Ice

- Sodium metabisulfite (for purification)
- Round-bottom flask (3-necked)
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Büchner funnel

Procedure:

- In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add phosphorus oxychloride (POCl_3) to N,N-Dimethylformamide (DMF) while cooling in an ice bath. The molar ratio of POCl_3 to barbituric acid should be in the range of 7:1 to 10:1.
- Slowly add barbituric acid to the reaction mixture.
- After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6 hours.
- Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring the reaction progress.
- Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
- Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by filtration using a Büchner funnel.
- Purify the crude product by treatment with sodium metabisulfite.
- Dry the purified product. A yield of approximately 46% can be expected.

Quantitative Data for Precursor Synthesis:

Parameter	Value
Starting Material	Barbituric acid
Reagents	POCl ₃ , DMF
Molar Ratio (POCl ₃ :Barbituric Acid)	7:1 to 10:1
Reaction Temperature	50°C, then 85°C
Reaction Time	6 hours at 50°C, 20 hours at 85°C
Product	2,4,6-trichloropyrimidine-5-carbaldehyde
Yield	~46%
Melting Point	130-131°C

Experimental Protocol: Reduction to (2,4,6-Trichloropyrimidin-5-yl)methanol

This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of reducing agent and reaction conditions may require optimization.

Materials:

- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))
- Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))
- Round-bottom flask
- Magnetic stirrer
- Work-up reagents (e.g., water, dilute acid)
- Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
- Drying agent (e.g., Anhydrous sodium sulfate)

- Rotary evaporator

Procedure:

- Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the product by column chromatography or recrystallization as needed.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **(2,4,6-Trichloropyrimidin-5-yl)methanol** is not readily available in the public domain. The following tables provide predicted NMR data.

Predicted ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.8	Singlet	2H	-CH ₂ - (methylene)
~5.5	Singlet	1H	-OH (hydroxyl)

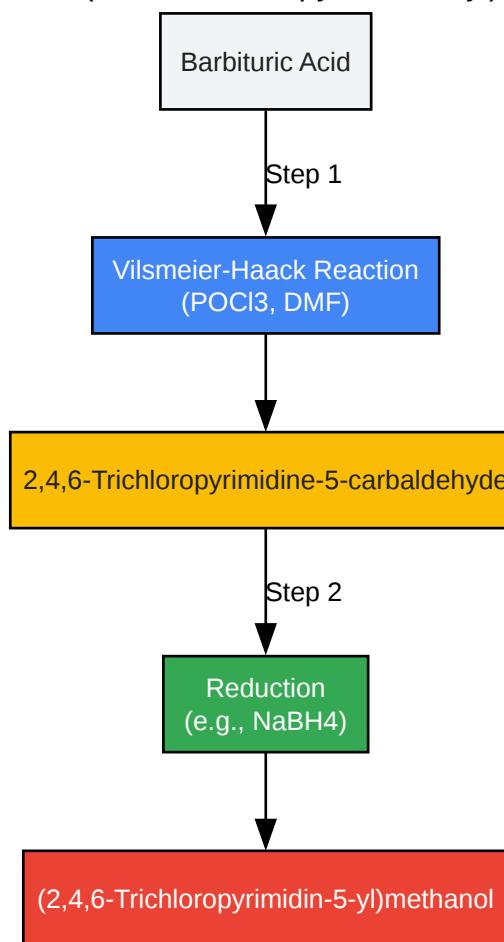
Predicted ^{13}C NMR Data:

Chemical Shift (ppm)	Assignment
~60	-CH ₂ - (methylene)
~120	C5 (carbon attached to the hydroxymethyl group)
~160	C2, C4, C6 (carbons attached to chlorine)

Potential Applications in Drug Development

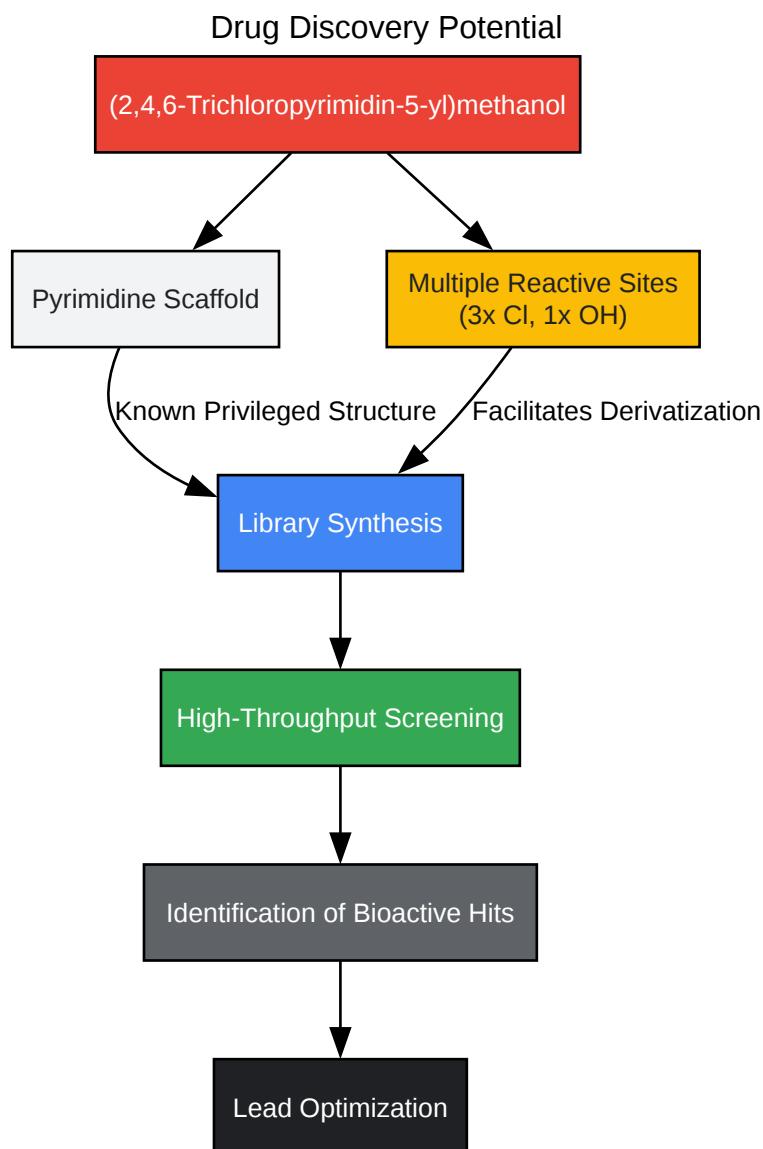
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many approved drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[\[4\]](#)

The three reactive chlorine atoms on the pyrimidine ring of **(2,4,6-Trichloropyrimidin-5-yl)methanol** offer multiple sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries. The primary alcohol functional group provides a handle for further derivatization, such as esterification or etherification.


Potential Therapeutic Targets:

Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of **(2,4,6-Trichloropyrimidin-5-yl)methanol** could be investigated as modulators of various protein kinases involved in cell signaling pathways. These pathways are often dysregulated in diseases such as cancer.

Visualizations


Synthesis Workflow

Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(2,4,6-Trichloropyrimidin-5-yl)methanol**.

Logical Relationship for Drug Discovery Potential

[Click to download full resolution via product page](#)

Caption: Workflow for exploring the therapeutic potential of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 2. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [(2,4,6-Trichloropyrimidin-5-yl)methanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591515#2-4-6-trichloropyrimidin-5-yl-methanol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com